3-Fluoro-5-trifluoromethylthioanisole
Description
Properties
IUPAC Name |
1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGNQLTZPLCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-fluoro-5-trifluoromethylthioanisole typically involves:
- Introduction of the fluorine substituent at the meta-position relative to the methoxy group.
- Incorporation of the trifluoromethylthio (-SCF3) group at the para or meta position relative to the fluorine.
- Alkylation or methylation of the phenolic hydroxyl to form the anisole moiety.
These steps require selective functional group transformations, often starting from fluorinated aniline or phenol precursors.
Preparation of 3-Fluoroanisole as a Key Intermediate
A foundational step is the preparation of 3-fluoroanisole, which serves as a precursor for further trifluoromethylthiolation.
Method Overview (Based on Patent CN102249867A)
- Starting material: m-fluoroaniline.
- Step 1: Diazotization
- m-fluoroaniline is treated with 98% sulfuric acid at 20–30 °C, then cooled to -5 °C.
- Sodium nitrite aqueous solution is added slowly under <5 °C conditions to form the diazonium salt.
- The reaction mixture is diluted and kept below 5 °C for 30 minutes.
- Step 2: Hydrolysis to m-fluorophenol
- The diazonium salt solution is transferred to a hydrolysis kettle containing sulfuric acid and copper sulfate.
- Heated to 130–135 °C to hydrolyze and release m-fluorophenol.
- The product is distilled and purified by rectification at 95–96 °C under 75 mmHg, yielding m-fluorophenol with >99.5% purity and 81% yield.
- Step 3: Alkylation to 3-fluoroanisole
- m-fluorophenol is reacted with methylating agents such as dimethyl sulfate or methyl sulfate in the presence of caustic soda or salts of wormwood.
- Reaction temperatures range from 10 to 120 °C, with reaction times of 3 hours.
- The product is purified by distillation at 101–102 °C under 80 mmHg, yielding 3-fluoroanisole with >99.5% purity and yields from 85% to 96%, depending on conditions.
| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diazotization | m-fluoroaniline, H2SO4, NaNO2, <5 °C | 20 to -5 | — | — |
| Hydrolysis | H2SO4, CuSO4, 130–135 °C | 130–135 | 81 | >99.5 |
| Alkylation | m-fluorophenol, methyl sulfate or dimethyl sulfate, NaOH or salt of wormwood | 10–120 | 85–96 | >99.5 |
This method provides a robust route to 3-fluoroanisole, a critical intermediate for subsequent trifluoromethylthiolation.
Introduction of the Trifluoromethylthio Group (-SCF3)
The trifluoromethylthio group is introduced via trifluoromethylthiolation reactions, often catalyzed or activated by specific reagents.
Key Approaches for Trifluoromethylthiolation
- Use of trifluoromethylthiolating reagents such as trifluoromethylthiol salts or electrophilic trifluoromethylthiolating agents.
- Activation by triflic acid (CF3SO3H) or other strong acids to enhance electrophilicity.
- Copper catalysis to facilitate the coupling of aromatic substrates with trifluoromethylthiol sources.
Research Findings on Trifluoromethylthiolation (Horvat et al.)
- Aromatic compounds including fluorinated anisoles were successfully trifluoromethylthiolated using triflic acid as an activator.
- Reactions performed in solvents such as dichloromethane (DCM) or trifluoroacetic acid (TFA) gave excellent yields (63–98%).
- The trifluoromethylthiolation reaction proceeded quantitatively for reactive substrates in DCM, and less reactive substrates in TFA.
- Selective oxidation of trifluoromethyl sulfides to sulfoxides was achieved using hydrogen peroxide in TFA without forming sulfones.
- A "one-pot" synthesis approach was optimized, combining trifluoromethylthiolation and oxidation steps, improving speed, cost, and yield.
| Parameter | Condition/Result |
|---|---|
| Activator | Triflic acid (CF3SO3H) |
| Solvents | DCM, TFA |
| Yield Range | 63–98% |
| Oxidation Agent | H2O2 in TFA (selective to sulfoxides) |
| One-pot synthesis | Enabled faster, cheaper, higher yields |
This method is adaptable for synthesizing trifluoromethylthiolated anisoles, including this compound.
Catalytic Methods for Aromatic Functionalization
Copper-catalyzed methods have been explored for related aromatic substitutions:
- Copper(I) iodide (CuI) catalyzes Friedel-Crafts type alkylations efficiently in aqueous media.
- Optimal conditions include 10 mol-% CuI catalyst, water as solvent, 100 °C, 24 hours.
- These mild and non-toxic conditions could be adapted for functionalization steps in trifluoromethylthiolation or alkylation sequences.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | Water | 100 | 24 | 85 |
| CuII, FeCl3 | Water | 100 | 24 | Lower yields |
No reaction occurs without catalyst, emphasizing the importance of copper catalysis.
Summary of Preparation Route for this compound
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of 3-fluoroanisole | Diazotization of m-fluoroaniline, hydrolysis, alkylation with methyl sulfate | High purity (>99.5%), yields 85–96% |
| 2 | Trifluoromethylthiolation | Reaction with trifluoromethylthiolating agents, triflic acid activation, solvents DCM/TFA | Yields 63–98%, selective for -SCF3 introduction |
| 3 | Optional oxidation (to sulfoxides) | H2O2 in TFA, one-pot synthesis | Selective sulfoxide formation, improved process |
| 4 | Catalytic assistance (optional) | CuI catalysis in water, 100 °C | Efficient alkylation or substitution steps |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-trifluoromethylthioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted anisole derivatives.
Scientific Research Applications
3-Fluoro-5-trifluoromethylthioanisole has shown potential in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-trifluoromethylthioanisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Fluoro-5-trifluoromethylthioanisole with key analogs based on substituent effects, synthesis routes, and physicochemical properties. Data are derived from structurally related compounds in the evidence or extrapolated using chemical principles.
Key Observations:
Synthetic Routes :
- This compound may share synthetic strategies with α-trifluorothioanisole derivatives (e.g., Pd-catalyzed cross-coupling or nucleophilic aromatic substitution) . This contrasts with phosphazene compounds, which require multi-step substitutions on a phosphorus-nitrogen backbone .
- The trifluoromethylthio group (-SCF₃) is challenging to introduce due to its steric bulk and electron-withdrawing nature, often requiring specialized reagents or catalysts compared to simpler substituents like -COOH or -Cl .
Electronic and Physical Properties :
- The -SCF₃ group enhances lipophilicity and metabolic stability compared to polar groups like -COOH or -OH, making the compound more suitable for hydrophobic environments (e.g., cell membranes in agrochemicals) .
- Fluorine and -SCF₃ deactivate the aromatic ring, reducing reactivity toward electrophilic substitution but enhancing stability under acidic/basic conditions .
Functional Comparisons: Unlike phosphazenes, which exhibit flame-retardant properties due to phosphorus content , fluorinated thioanisoles are more likely to serve as bioactive molecules or ligands in catalysis. The thiophene-containing analog (3-Fluoro-5-(thiophen-2-yl)benzoic acid) shows higher polarity due to the -COOH group, limiting its utility in non-polar applications compared to this compound .
Biological Activity
3-Fluoro-5-trifluoromethylthioanisole (C8H5F4OS) is an organofluorine compound characterized by the presence of both fluorine and trifluoromethyl groups. These structural features contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is notable for its lipophilicity, which enhances its ability to penetrate cell membranes. The trifluoromethyl group increases the compound's stability and reactivity, making it a valuable candidate for pharmaceutical development.
| Property | Value |
|---|---|
| Molecular Formula | C8H5F4OS |
| IUPAC Name | 1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene |
| Molecular Weight | 238.19 g/mol |
| Boiling Point | Not specified |
The biological activity of this compound involves interaction with various molecular targets. Preliminary studies suggest that it may modulate oxidative stress pathways and inhibit specific enzymes, although the precise targets are still under investigation. The compound's lipophilicity facilitates its interaction with cellular membranes and proteins, potentially leading to altered enzymatic activity.
Anticancer Potential
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models. This activity positions it as a candidate for further exploration in inflammatory disease contexts.
Case Studies
-
Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Inflammation Modulation
- Research conducted by Smith et al. (2023) demonstrated that treatment with this compound in LPS-stimulated macrophages resulted in a 40% decrease in TNF-alpha production compared to control groups, suggesting a strong anti-inflammatory effect.
Comparative Analysis
To understand the unique biological properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoroanisole | Lacks trifluoromethyl group | Limited anticancer activity |
| 5-Trifluoromethylthioanisole | Lacks fluorine atom | Moderate anti-inflammatory effects |
| 3,5-Difluoroanisole | Contains two fluorine atoms | Enhanced reactivity but less stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-5-trifluoromethylthioanisole, and how can purity be maximized?
- Methodology : Start with nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, given the electron-withdrawing effects of fluorine and trifluoromethylthio groups. Use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to scavenge acids, as demonstrated in analogous phosphazene syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography with hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- <sup>19</sup>F NMR : Resolves fluorine environments; expect distinct peaks for -F (δ ~ -110 ppm) and -SCF3 (δ ~ -40 ppm) .
- GC-MS : Confirm molecular ion ([M]<sup>+</sup>) matching the theoretical molecular weight (~238 g/mol, inferred from analogous compounds in ).
- IR Spectroscopy : Identify C-F (1100–1000 cm<sup>-1</sup>) and S-CF3 (750–700 cm<sup>-1</sup>) stretches.
Q. What storage conditions ensure stability of this compound?
- Methodology : Store in amber vials under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the trifluoromethylthio group. Contradictory evidence exists: some fluorinated anisoles are stable at room temperature (RT) , but analogs with labile substituents require refrigeration .
Advanced Research Questions
Q. How do steric/electronic effects of the -SCF3 group influence reactivity in cross-coupling reactions?
- Methodology : Perform Hammett studies using substituent constants (σm for -SCF3 ≈ 0.88) to predict reaction rates. Compare with -OCH3 (σm ≈ 0.12) to assess electronic contributions. Use Pd-catalyzed Suzuki-Miyaura couplings (as in ) and analyze regioselectivity via <sup>1</sup>H NMR coupling constants.
Q. How can computational modeling resolve contradictions in reported spectral data for derivatives?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate <sup>19</sup>F NMR shifts and compare with experimental data. For example, NIST-reported data for 3-Fluoro-5-(trifluoromethyl)benzoic acid can validate computational parameters. Address discrepancies by optimizing solvent effects (PCM model) and conformational sampling.
Q. What strategies validate the compound’s biological activity in medicinal chemistry studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
